molecular formula C20H22ClN3O3 B2559564 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1421526-13-7

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No. B2559564
M. Wt: 387.86
InChI Key: QGENVPWGVWJCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
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Scientific Research Applications

Environmental Persistence and Effects

Compounds with chlorophenyl structures, similar to part of the query compound, have been studied for their persistence in the environment and potential effects on human health. For example, chlorophenols, a group of chemicals that includes compounds with chlorophenyl moieties, have been associated with risks such as soft tissue sarcoma, signaling the importance of studying such compounds for their toxicological profiles (Smith et al., 1984).

Exposure and Toxicity

Research on exposure to specific chlorophenyl-containing pesticides and their metabolites has highlighted concerns about human health impacts, including developmental and reproductive effects. For instance, studies on the DDT metabolite DDE, which contains a dichlorophenyl structure, have investigated associations with adverse reproductive outcomes, providing insight into how compounds with similar structures might affect human health (Longnecker et al., 2002).

Mechanistic Studies and Biological Impact

Compounds with complex structures including chlorophenyl and cyclohexenyl components may also be of interest in mechanistic studies or as potential pharmaceutical agents. For example, research into antihypertensive agents like guanfacine, which includes a chlorophenyl moiety, contributes to understanding how such structures can modulate biological systems (Meinertz et al., 1980).

Environmental Health Perspectives

Studies on the environmental persistence of organochlorine compounds and their impact on human health can provide a framework for assessing the potential environmental and health implications of new compounds with chlorophenyl components. Investigations into the contamination levels of organochlorines in human breast milk, for example, underscore the importance of monitoring and understanding the health impacts of these compounds (Kunisue et al., 2004).

properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-7-4-8-17(13-16)24-12-11-23(19(26)20(24)27)14-18(25)22-10-9-15-5-2-1-3-6-15/h4-5,7-8,11-13H,1-3,6,9-10,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGENVPWGVWJCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

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